molecular formula C15H20BrN3O3S B4368177 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide

Cat. No. B4368177
M. Wt: 402.3 g/mol
InChI Key: SBWCZIGTOCPEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide, also known as BAY-678, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in several preclinical studies, and its potential applications in various fields of science are being explored.

Mechanism of Action

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide acts as a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide has been shown to induce significant DNA damage in cancer cells, leading to their death. In addition, this compound has been shown to reduce inflammation and pain in preclinical models. N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide has also been found to have a good safety profile, indicating its potential for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide in laboratory experiments is its high potency and selectivity for PARP inhibition. This allows for precise targeting of specific cellular processes and can lead to more accurate results. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several potential future directions for the use of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide in scientific research. One area of interest is its potential use in combination therapy for cancer treatment, as PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy. Additionally, the anti-inflammatory and analgesic effects of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide may make it a promising candidate for the treatment of chronic pain and inflammatory disorders. Further research is needed to explore these and other potential applications of this compound.
In conclusion, N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide is a novel compound that has shown promising results in preclinical studies for its potential applications in various fields of science. Its high potency and selectivity for PARP inhibition make it a valuable tool for laboratory experiments, and its potential applications in cancer research, inflammation, and pain management make it a promising candidate for further development as a therapeutic agent.

Scientific Research Applications

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide has been studied extensively in preclinical models for its potential applications in various fields of science. Some of the key areas where this compound has shown promising results include cancer research, inflammation, and pain management.

properties

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3S/c1-4-19-10-14(16)15(17-19)11-18(3)23(20,21)13-8-6-12(7-9-13)22-5-2/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCZIGTOCPEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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